molecular formula C14H15NO4S2 B2454417 N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1421525-85-0

N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2454417
CAS No.: 1421525-85-0
M. Wt: 325.4
InChI Key: BASCAFSCIOCPFZ-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that combines the structural features of chroman, thiophene, and sulfonamide groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c16-14(7-8-19-12-5-2-1-4-11(12)14)10-15-21(17,18)13-6-3-9-20-13/h1-6,9,15-16H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASCAFSCIOCPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Chroman Precursor

The 4-hydroxychroman core is typically synthesized via acid-catalyzed cyclization of diols or epoxides. For example:

  • Epoxide cyclization : 2,3-Epoxy-1-phenylpropan-1-ol undergoes cyclization in the presence of BF₃·Et₂O to yield 4-hydroxychroman.
  • Diol cyclization : 3,4-Dihydroxy-2-methylchroman is treated with p-toluenesulfonic acid (p-TSA) in nitromethane at 80°C to form the chroman ring.

Key reaction conditions :

  • Solvent: Nitromethane or dichloroethane.
  • Catalyst: p-TSA (10 mol%) or Lewis acids (BF₃).
  • Yield: 70–85%.

Functionalization of the Chroman Moiety

Alternative Synthetic Strategies

One-Pot Tandem Reactions

Recent advances utilize tandem alkylation-sulfonamidation :

  • S-Alkylation : 4-Hydroxychroman reacts with methyl bromoacetate in acetone with K₂CO₃ to form the methyl ester intermediate.
  • Aminolysis and sulfonamidation : The ester is treated with aqueous ammonia, followed by thiophene-2-sulfonyl chloride, in a single pot.

Advantages :

  • Reduced purification steps.
  • Overall yield: 65–75%.

Solid-Phase Synthesis

For high-throughput applications, resin-bound synthesis has been explored:

  • Wang resin functionalization : The chroman precursor is attached to Wang resin via a hydroxymethyl linker.
  • On-resin sulfonamidation : The immobilized amine reacts with thiophene-2-sulfonyl chloride in DMF.
  • Cleavage : TFA/CH₂Cl₂ (1:1) liberates the final product.

Yield : 60–70% with >85% purity.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.1 Hz, 1H, thiophene), 6.85 (m, 4H, chroman), 4.15 (s, 2H, CH₂NH), 2.80 (m, 2H, chroman CH₂).
  • HRMS : [M+H]⁺ calc. for C₁₄H₁₅NO₄S₂: 350.0564; found: 350.0568.

Purity Assessment

  • HPLC : Reverse-phase C18 column (MeCN/H₂O, 70:30), retention time = 8.2 min.
  • Elemental analysis : C 54.2%, H 4.9%, N 3.8% (theoretical: C 54.5%, H 4.8%, N 4.1%).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst recycling : Zn(OTf)₂ from coupling reactions is recovered via aqueous extraction (>90% recovery).
  • Solvent optimization : Replacing THF with cyclopentyl methyl ether (CPME) reduces costs by 40%.

Environmental Impact

  • Waste reduction : Aqueous workups and solvent recycling decrease E-factor to 15 (kg waste/kg product).

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of chromanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, leading to potential therapeutic effects . Additionally, the chroman and thiophene moieties may interact with cellular receptors and pathways, contributing to its biological activities.

Comparison with Similar Compounds

N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:

Uniqueness: : The combination of chroman, thiophene, and sulfonamide groups in this compound provides a unique structural framework that may offer distinct biological activities and applications compared to other compounds.

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that combines a thiophene ring, a sulfonamide group, and a hydroxylated chroman moiety. This configuration suggests potential for various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . A study found that it demonstrated good antibacterial activity in vitro when compared to standard bactericides like Chloramphenicol. The sulfonamide moiety is particularly known for its antibacterial effects, which enhance the compound's therapeutic potential.

Anticancer Activity

The compound has also been studied for its anticancer properties . It has shown promise in enhancing the antitumor effects when used in combination with other agents, such as ribonucleotide reductase (RNR) inhibitors . This synergistic effect highlights its potential as a therapeutic agent in cancer treatment.

Targeting Malaria Parasites

One of the most significant findings regarding this compound is its ability to block male gamete formation in malaria parasites. This mechanism prevents the transmission of malaria to mosquitoes, making it a candidate for transmission-blocking therapies .

Biochemical Pathways

The compound interacts with specific biochemical pathways involved in the formation of male gametes within the Plasmodium falciparum life cycle, effectively inhibiting the development of these gametes and disrupting the parasite's lifecycle.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Evaluation :
    • In vitro tests revealed significant antibacterial activity against various strains, with MIC values comparable to established antibiotics.
  • Antitumor Studies :
    • The compound was shown to enhance the efficacy of existing antitumor agents when used in combination therapies, indicating its potential role in cancer treatment protocols .
  • Mechanistic Insights :
    • Investigations into its mechanism revealed that it stabilizes target proteins involved in male gamete formation, providing insights into its role as a transmission-blocking agent against malaria .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits antibacterial activity comparable to Chloramphenicol
AnticancerEnhances antitumor effects when combined with RNR inhibitors
Malaria Transmission BlockBlocks male gamete formation in Plasmodium falciparum

Q & A

Q. What are the established synthetic routes for N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions. A key intermediate, 4-(aminomethyl)chroman-4-ol , is prepared from 4-chromanone via cyanohydrin formation (using trimethylsilyl cyanide) followed by reduction (e.g., LiAlH4) . Subsequent sulfonamide coupling employs thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM). Optimization includes:

  • Temperature control : Room temperature for coupling to minimize side reactions.
  • Purification : Flash chromatography (e.g., DCM/MeOH gradients) or recrystallization to isolate pure products.
  • Monitoring : TLC or LC-MS to track reaction progress .

Q. How is structural integrity confirmed for this compound, and what analytical techniques are critical?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the chroman-4-ol and sulfonamide moieties. Key signals include aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (broad singlet ~δ 5.0 ppm) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]+) and fragments.
  • X-ray crystallography : Used for absolute configuration determination, though no published data exists yet. SHELX software (e.g., SHELXL) is standard for refining crystal structures .

Q. What preliminary biological activities have been reported for sulfonamide-chroman hybrids?

Related compounds exhibit:

  • Antimalarial activity : Sulfonamide derivatives targeting male gamete transmission in Plasmodium species .
  • Enzyme inhibition : Thiophene-sulfonamides often inhibit carbonic anhydrases or kinases.
  • Antimicrobial potential : Structural analogs (e.g., ) show activity against bacterial/fungal strains via sulfonamide-mediated disruption of folate synthesis.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Core modifications : Introduce substituents on the chroman ring (e.g., halogenation at position 6) to enhance lipophilicity and blood-brain barrier penetration.
  • Sulfonamide bioisosteres : Replace the sulfonamide with sulfamide or phosphonate groups to modulate binding kinetics.
  • In silico docking : Use molecular dynamics (e.g., AutoDock Vina) to predict interactions with targets like CB2 receptors (see for related scaffolds) .

Q. What experimental strategies resolve contradictions in biological data across studies?

  • Dose-response standardization : Compare IC50_{50} values under consistent assay conditions (e.g., pH, serum concentration).
  • Off-target profiling : Use kinase/GPCR panels to identify non-specific binding.
  • Metabolic stability assays : Assess liver microsome stability to rule out rapid degradation as a cause of false negatives .

Q. How can in vivo efficacy be evaluated for this compound in disease models?

  • Antimalarial models : Test in Plasmodium berghei-infected mice (oral dosing, 10–50 mg/kg) with parasitemia reduction as the endpoint .
  • Neuroinflammation models : Utilize LPS-induced cytokine release in rodents, measuring TNF-α/IL-6 suppression (relevant to chroman’s anti-inflammatory potential).
  • Pharmacokinetics : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS .

Q. What computational methods support mechanistic studies of this compound?

  • Density functional theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G*) to predict reactive sites for electrophilic substitution .
  • Molecular dynamics (MD) : Simulate binding to targets like CB2 receptors (see ) over 100-ns trajectories to identify stable conformations.
  • QSAR modeling : Corrogate substituent effects with bioactivity data to prioritize synthetic targets .

Methodological Considerations

  • Avoiding commercial bias : Focus on peer-reviewed journals (e.g., Acta Crystallographica, J. Med. Chem.) over vendor-supplied data.
  • Data reproducibility : Validate synthetic protocols across ≥3 independent batches.
  • Ethical compliance : Adhere to NIH guidelines for in vivo studies and PubChem’s computational data standards .

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